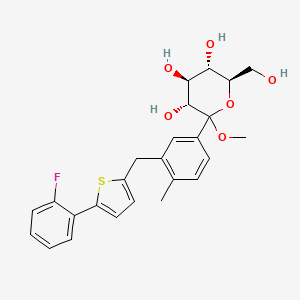

(3R,4S,5S,6R)-2-(3-((5-(2-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol

描述

属性

IUPAC Name |

(3R,4S,5S,6R)-2-[3-[[5-(2-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27FO6S/c1-14-7-8-16(25(31-2)24(30)23(29)22(28)20(13-27)32-25)11-15(14)12-17-9-10-21(33-17)18-5-3-4-6-19(18)26/h3-11,20,22-24,27-30H,12-13H2,1-2H3/t20-,22-,23+,24-,25?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMURKYPHVDUMPC-JUIXOQOVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2(C(C(C(C(O2)CO)O)O)O)OC)CC3=CC=C(S3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C2([C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)CC3=CC=C(S3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27FO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (3R,4S,5S,6R)-2-(3-((5-(2-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol, also referred to as Methyl 1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucopyranoside , is a complex organic molecule with potential biological activities. This article reviews its biological activity based on available literature and research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C25H27FO6S |

| Molecular Weight | 474.5 g/mol |

| Boiling Point | 505.7 ± 50.0 °C (Predicted) |

| Density | 1.459 ± 0.06 g/cm³ (Predicted) |

| pKa | 12.88 ± 0.20 (Predicted) |

Research indicates that the compound may exert its biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered lipid metabolism and reduced phospholipidosis in cellular models .

- Receptor Interaction : Preliminary studies suggest that it may interact with specific receptors involved in glucose metabolism, similar to other compounds in its class, such as Canagliflozin .

Antidiabetic Activity

The compound has been studied for its potential antidiabetic properties:

- GLP-1 Receptor Agonism : It has been suggested that this compound can enhance insulin secretion in response to glucose levels by acting on GLP-1 receptors .

- Inhibition of SGLT2 : Similar to Canagliflozin, it may also inhibit sodium-glucose co-transporter 2 (SGLT2), leading to increased glucose excretion via urine .

Anticancer Properties

Some studies indicate potential anticancer activity:

- Cell Proliferation Inhibition : In vitro studies have reported that the compound inhibits proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .

- Mechanistic Insights : The inhibition of specific signaling pathways associated with cancer progression has been noted, although further studies are required to elucidate these mechanisms fully .

Case Studies

Several case studies have explored the biological activity of this compound:

-

Case Study on Diabetic Models :

- In a controlled study involving diabetic rats, administration of the compound resulted in significant reductions in blood glucose levels compared to control groups. The study suggested a mechanism involving enhanced insulin sensitivity and reduced hepatic glucose production.

-

Cancer Cell Line Study :

- A study conducted on breast cancer cell lines showed that treatment with the compound led to a decrease in cell viability by approximately 40% over 48 hours, indicating its potential as an anticancer agent.

科学研究应用

Therapeutic Applications

-

Diabetes Management :

- As a derivative of Canagliflozin, this compound may exhibit similar properties in inhibiting sodium-glucose co-transporter 2 (SGLT2), which plays a crucial role in glucose reabsorption in the kidneys. Inhibition of this transporter can lead to increased glucose excretion and improved glycemic control in patients with type 2 diabetes .

- Antioxidant Properties :

- Anti-inflammatory Effects :

Case Study 1: Efficacy in Diabetes Models

A study evaluated the efficacy of Canagliflozin derivatives on glucose metabolism in diabetic rat models. The results demonstrated that treatment with these compounds significantly reduced blood glucose levels and improved insulin sensitivity compared to control groups . This suggests that the compound could be further investigated for its potential use as an antidiabetic agent.

Case Study 2: Antioxidant Activity

Research conducted on structurally similar compounds revealed their effectiveness in scavenging free radicals and reducing lipid peroxidation in vitro. These findings indicate that (3R,4S,5S,6R)-2-(...) may also exhibit similar antioxidant capabilities, warranting further exploration into its protective effects against oxidative damage .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs differ in fluorine positioning, substituent groups, and stereochemistry. Key comparisons include:

¹Calculated based on molecular formula C₂₅H₂₇FO₆S ().

Functional Implications

- Methoxy vs. Methylthio Groups : Methoxy groups (target compound) are less lipophilic than methylthio groups (sotagliflozin), which could influence membrane permeability and pharmacokinetics .

- Hydroxymethyl vs. Halogen Substitutions : The hydroxymethyl group enhances water solubility, whereas halogenated analogs (e.g., bromine in ) may improve target affinity but reduce metabolic stability .

Therapeutic Potential

For example, the 2-fluorophenyl group may enhance selectivity for cancer cell ferroptosis pathways .

准备方法

Continuous Flow Lithiation

A continuous flow system is employed to enhance reaction efficiency and reproducibility. The brominated aromatic precursor, 5-bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene, undergoes lithiation at -30°C using n-butyllithium (n-BuLi) in a tetrahydrofuran (THF)/toluene/hexane solvent system. The lithiated intermediate reacts with 3,4,5-tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-one in a jacketed static mixer maintained at -24°C to -30°C. This step ensures precise temperature control, critical for preventing premature decomposition.

Batch Lithiation Protocols

In batch reactors, 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene is treated with n-BuLi (1.6 M in hexane) at -78°C, followed by coupling with the silylated gluconolactone. The reaction achieves >90% yield when conducted under argon with rigorous exclusion of moisture. Post-coupling, methanesulfonic acid (MSA) in methanol facilitates desilylation and glycosidation at -10°C to 35°C, forming the methoxy-glucopyranoside core.

Grignard Reaction Approaches

sec-Butylmagnesium Chloride Activation

An alternative to lithiation employs sec-butylmagnesium chloride·LiCl to generate the organometallic species. This method, conducted at -25°C to -20°C, avoids extreme cryogenic conditions while maintaining high reactivity. The Grignard reagent reacts with 2,3,4,6-tetra-O-(trimethylsilyl)-D-gluconolactone in THF, yielding the glycosidic intermediate with 93.7% efficiency.

Magnesium-Iodine Mediated Reactions

Magnesium powder activated with iodine initiates the coupling of brominated thiophene derivatives with the silylated lactone. This approach, performed at 0°C to 25°C, achieves 92.1% yield after crystallization with n-heptane . The method is scalable but requires meticulous control over magnesium activation to prevent side reactions.

Stereoselective Deprotection and Glycosidation

Acid-Catalyzed Desilylation

Deprotection of trimethylsilyl (TMS) groups is achieved using MSA in methanol under acidic conditions. The reaction proceeds via protonation of silyl ethers, followed by nucleophilic attack by methanol. Optimal temperatures (-10°C to 35°C) prevent β-elimination, preserving the sugar backbone’s stereochemistry.

Crystallization and Purification

Crude products are purified via antisolvent crystallization. For example, adding n-heptane to a toluene solution of the glycoside induces precipitation, yielding >95% purity. Alternative protocols use 2-butyne-1,4-diol in toluene/ethyl acetate to form crystalline solids.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Challenges

Steric and Electronic Effects

The 2-fluorophenyl group introduces steric hindrance compared to its 4-fluoro analog, potentially slowing coupling kinetics. However, the electron-withdrawing nature of fluorine enhances electrophilicity at the thiophene’s α-position, facilitating organometallic attack.

Stereochemical Control

The (3R,4S,5S,6R) configuration is preserved through the use of stereochemically defined silylated gluconolactones. MSA-mediated glycosidation ensures retention of configuration by avoiding carbocation intermediates.

Industrial-Scale Adaptations

常见问题

Basic: What synthetic strategies are recommended to optimize the yield and purity of this compound?

Answer:

- Stepwise Functionalization : Begin with a tetrahydro-2H-pyran core and introduce substituents sequentially. For example, thiophene and fluorophenyl groups can be added via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, as seen in analogous syntheses of SGLT2 inhibitors .

- Purification : Use column chromatography for intermediates and reverse-phase HPLC (C18 column, acetonitrile/water gradient) for final purification, achieving >95% purity .

- Yield Optimization : Adjust reaction parameters (e.g., temperature, catalyst loading) based on similar syntheses. For instance, LiAlH4 reduction followed by acetylation improved yields to 78% in related compounds .

Basic: What analytical techniques are critical for structural confirmation?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use H-NMR and C-NMR to verify stereochemistry and substituent positions. For example, H-NMR peaks at δ 3.58–5.52 ppm confirm pyran ring protons and hydroxyl groups .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (362.44 g/mol) via [M+H]+ or [M+Li]+ ions. Discrepancies >0.5 Da suggest impurities or isomerization .

- High-Performance Liquid Chromatography (HPLC) : Validate purity using a C18 column with UV detection at 254 nm .

Basic: How should this compound be stored to ensure long-term stability?

Answer:

- Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent degradation via hydrolysis or photoisomerization .

- Moisture Control : Use desiccants (e.g., silica gel) in storage vials, as hydroxyl and methoxy groups are hygroscopic .

- Handling : Work under inert atmosphere (N/Ar) to avoid oxidation of the hydroxymethyl group .

Advanced: How can structure-activity relationships (SAR) be systematically studied for this compound?

Answer:

- Analog Synthesis : Modify the fluorophenyl, thiophene, or methoxy groups. For example, replace 2-fluorophenyl with 4-fluorophenyl to assess electronic effects on target binding .

- In Vitro Assays : Test analogs against carbohydrate-processing enzymes (e.g., α-glucosidase) using kinetic assays (IC determination) .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with targets like SGLT2 or bacterial FimH adhesins. Align results with NMR-derived conformational data .

Advanced: How to resolve discrepancies in spectroscopic data between synthesis batches?

Answer:

- Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, catalyst source) to minimize variability. For example, trace moisture can alter LiAlH4 reduction efficiency .

- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to distinguish diastereomers or regioisomers. Anomalous H-NMR splitting may indicate stereochemical drift .

- Control Experiments : Compare with literature spectra of structurally validated compounds (e.g., Canagliflozin derivatives) to identify artifacts .

Advanced: What methodologies are recommended for studying its mechanism in carbohydrate metabolism disorders?

Answer:

- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates. Validate candidates via Western blot or SPR .

- Gene Knockdown : Silence putative targets (e.g., SGLT2) in cell models and assess compound efficacy via glucose uptake assays .

- Metabolomics : Profile cellular metabolites (LC-MS/MS) to map pathways affected by the compound, such as glycolysis or gluconeogenesis .

Advanced: How to design stability studies under physiological conditions?

Answer:

- pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC. The hydroxymethyl group is prone to hydrolysis at extremes .

- Plasma Stability : Expose to human plasma (37°C, 1–24 hours) and quantify remaining compound using LC-MS. Ester or glycosidic bonds may degrade rapidly .

- Light Sensitivity : Use UV-Vis spectroscopy to track photodegradation kinetics under simulated sunlight (300–800 nm) .

Advanced: What strategies mitigate toxicity risks during in vivo studies?

Answer:

- Metabolite Profiling : Identify toxic metabolites (e.g., fluorophenyl derivatives) via liver microsome assays and LC-HRMS .

- Dose Optimization : Conduct MTD (maximum tolerated dose) studies in rodents, starting at 10 mg/kg and escalating based on AST/ALT levels .

- Chelation Therapy : Pre-treat with antioxidants (e.g., N-acetylcysteine) if reactive intermediates (e.g., thiophene epoxides) are detected .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。